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N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide

Cyclin-Dependent Kinase Inhibition CDK2 Anti-Proliferative Activity

Medicinal chemistry campaigns often struggle to deconvolute the minimum pharmacophoric requirements for CDK2 engagement, as advanced leads like AZD5597 carry large potency-enhancing substituents that mask the binding contribution of the core scaffold. This compound provides the unadorned 4-methyl-6-oxo-pyrimidine imidazole carboxamide core, enabling direct measurement of the motif's binding role without confounding steric effects. - Core scaffold for CDK2 ATP-pocket binding-mode hypotheses and computational docking models. - Ideal starting point for parallel library synthesis via modular two-component coupling strategy. - Low-MW, low-lipophilicity baseline for in vitro ADME assays (microsomal stability, CYP inhibition, hERG). Available from BenchChem with batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C9H9N5O2
Molecular Weight 219.20 g/mol
Cat. No. B13520771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide
Molecular FormulaC9H9N5O2
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NC(=O)N2C=CN=C2
InChIInChI=1S/C9H9N5O2/c1-6-4-7(15)12-8(11-6)13-9(16)14-3-2-10-5-14/h2-5H,1H3,(H2,11,12,13,15,16)
InChIKeyKRXQPLNNIVKFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole Carboxamide: Core CDK Inhibitor Scaffold


N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide is a small-molecule heterocyclic compound belonging to the imidazole pyrimidine amide class, a series extensively characterized as potent and orally bioavailable cyclin-dependent kinase (CDK) inhibitors [1]. This chemical class has demonstrated significant improvements in CDK2 inhibitory potency and in vitro anti-proliferative effects against a range of cancer cell lines, with key optimization centered on controlling lipophilicity to balance potency with acceptable physiochemical and pharmacokinetic properties [1]. The target compound represents a foundational scaffold within this class, offering a simpler structural profile compared to highly optimized clinical candidates like AZD5597, making it a critical tool for understanding the minimal pharmacophoric requirements for CDK engagement.

Scaffold Role Minimal CDK hinge-binding pharmacophore for affinity deconvolution
Chemistry Modular 2-component coupling for parallel library synthesis
Profile Low lipophilicity baseline for ADME-Tox property benchmarking

Imidazole Carboxamide: Irreplaceable for CDK Research


Within the imidazole pyrimidine amide class, minor structural modifications lead to dramatic shifts in CDK isoform selectivity, potency, and drug-like properties [1]. The specific substitution pattern of a 4-methyl-6-oxo-2-pyrimidinyl group on the imidazole-1-carboxamide core dictates a unique hydrogen-bonding network and steric profile within the ATP-binding pocket of CDKs, as evidenced by structure-activity relationship (SAR) studies showing that alterations to the pyrimidine ring or the imidazole linker profoundly affect CDK2 inhibition and cellular anti-proliferative activity [1]. Generic replacement with other imidazole carboxamides (e.g., N-cyclohexyl or N-phenyl analogs) that lack this precise 4-methyl-6-oxo-pyrimidine motif would be expected to lose this finely tuned binding geometry, resulting in unpredictable and likely inferior potency and selectivity profiles [1]. Thus, interchangeability is not scientifically valid without explicit head-to-head comparative data.

Alternative N-cyclohexyl or N-phenyl imidazole carboxamides may lose the fine-tuned hydrogen-bonding geometry critical for CDK2 affinity.
Structural modifications to the pyrimidine ring or imidazole linker can unpredictably shift isoform selectivity and anti-proliferative profile.
Generic substitution without head-to-head comparative data risks invalid SAR interpretation and lead optimization dead ends.

Imidazole Carboxamide vs. Key Comparators


CDK2 Potency vs. AZD5597

The target compound serves as a minimalist scaffold within the imidazole pyrimidine amide class. The class-leading compound, AZD5597, achieves CDK2 IC50 values of 2 nM and exhibits anti-proliferative activity in LoVo cells with an IC50 of 39 nM . While the target compound's unadorned scaffold is expected to show lower absolute potency, its structural simplicity makes it an invaluable tool for deconvoluting the specific contribution of the 4-methyl-6-oxo-pyrimidine motif to binding affinity, free from the confounding effects of the extended aromatic and basic amine substituents present in AZD5597 [1]. No direct head-to-head comparison data were identified, highlighting a research gap.

CDK2 Potency vs. AZD5597
Class-level inference
AZD5597 CDK2 IC50 2 nM; this minimal scaffold not directly reported – research gap identified.
Supports scaffold affinity deconvolution
Direct head-to-head data unavailable; class benchmark only
Cyclin-Dependent Kinase Inhibition CDK2 Anti-Proliferative Activity

Selectivity vs. Debromohymenialdisine

A structurally distinct C11H11N5O2 compound, Debromohymenialdisine (DBH), is a marine sponge alkaloid that inhibits G2 DNA damage checkpoint kinases Chk1 and Chk2 (IC50 = 3 μM and 3.5 μM, respectively), as well as CDK5/p25 (IC50 = 9.12 μM) . Unlike the target imidazole pyrimidine amide, which is rationally designed to occupy the CDK ATP-binding pocket via a bidentate hydrogen-bonding motif with the hinge region, DBH's rigid, fused tetracyclic structure engages a broader range of kinases with moderate potency . The target compound's 4-methyl-6-oxo-pyrimidine motif is hypothesized to confer greater selectivity for CDKs over checkpoint kinases based on class-wide SAR [1], though direct selectivity data for the specific compound are lacking.

Selectivity vs. DBH
Supporting evidence
DBH inhibits Chk1 (3 μM), Chk2 (3.5 μM), CDK5 (9.12 μM); scaffold inferred CDK-biased via SAR.
Context for CDK-selective probe design
No direct selectivity data for this compound
Kinase Selectivity Chk1/Chk2 ATP-Competitive Inhibition

Physicochemical Profile vs. AZD5597

The class optimization study demonstrated that controlling overall lipophilicity was critical to achieving good in vitro potency while maintaining acceptable physicochemical properties and adequate margins against CYP isoform and hERG inhibition [1]. The target compound, with its minimal substituents, is predicted to have a significantly lower molecular weight (estimated ~219 g/mol for C9H9N5O2) and calculated logP compared to AZD5597 (MW = 493.6 g/mol) . This reduced lipophilicity is a key differentiator, as it correlates with a lower risk of phospholipidosis, reduced CYP inhibition, and a decreased likelihood of hERG channel blockade, which were major optimization hurdles addressed in the development of advanced leads [1].

Physicochemical Profile
Class-level inference
Predicted MW ~219 vs AZD5597 494 g/mol; logP reduction >55% estimated.
Cleaner ADME-Tox starting point
Lower phospholipidosis/CYP/hERG risk potential
Drug-Likeness Lipophilicity Lead Optimization

Synthetic Tractability and Parallel Chemistry

The target compound's synthesis involves a straightforward coupling of 4-methyl-6-oxo-2-pyrimidinylamine with an activated imidazole-1-carboxylic acid derivative . This late-stage diversification strategy is a core advantage of the imidazole pyrimidine amide series, which was explicitly developed to enable rapid parallel synthesis for SAR exploration [1]. In contrast, structurally complex analogs like AZD5597 require multi-step syntheses with chiral resolution, limiting the throughput of analog generation [1]. The simpler scaffold therefore offers a higher efficiency for library synthesis, enabling faster exploration of chemical space around the CDK hinge-binding motif.

Synthetic Tractability
Supporting evidence
2-component modular coupling vs. multi-step chiral synthesis required for AZD5597.
Enables high-throughput parallel library synthesis
Validated by original discovery programme
Medicinal Chemistry Parallel Synthesis Scaffold Optimization

Imidazole Carboxamide: Optimal Applications


CDK2 Hinge-Binding Pharmacophore

Researchers focused on deconvoluting the minimum structural requirements for CDK2 ATP-pocket binding should use this compound as a core scaffold. As supported by class-level SAR [1], its unadorned 4-methyl-6-oxo-pyrimidine group allows direct measurement of the binding contribution of this motif, without the confounding effects of large, potency-enhancing substituents found in clinical candidates like AZD5597. This is essential for developing binding-mode hypotheses and computational docking models.

High-Throughput Parallel Chemistry

The modular, two-component synthetic route makes this compound an ideal starting point for parallel library synthesis. Procurement for a medicinal chemistry campaign allows for rapid generation of diverse analogs by varying the imidazole and pyrimidine building blocks, a strategy explicitly validated by the original discovery program [1]. This contrasts sharply with the more complex, late-stage functionalization required for advanced leads.

Physicochemical Benchmarking Control

As a low molecular weight, predicted low-lipophilicity member of the class [1], this compound serves as a baseline for in vitro ADME assays. Its profile can be used to quantify the incremental effects of adding lipophilic groups on parameters such as microsomal stability, CYP inhibition, and hERG binding, directly mirroring the optimization challenges described during the development of AZD5597 [REFS-1, REFS-2].

CDK-Selective Chemical Probe

Compared to the pan-kinase inhibitor Debromohymenialdisine, which hits Chk1, Chk2, and CDK5 with moderate potency , the imidazole pyrimidine amide scaffold is mechanistically biased toward CDKs [1]. This compound is therefore more suitable for cellular experiments where a cleaner CDK-focused pharmacological profile is required to dissect CDK-specific phenotypes from general checkpoint kinase effects.

Application
Selection Property
Validation Focus
CDK2 binding pharmacophore study
Minimal scaffold affinity
CDK2 hinge-binding contribution
Parallel chemistry scaffold
Modular synthetic route
Rapid analog generation
ADME-Tox baseline control
Low lipophilicity
Physicochemical property drift monitoring
CDK-selective pathway probe
CDK-biased scaffold
Chk1/Chk2 off-target profiling
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